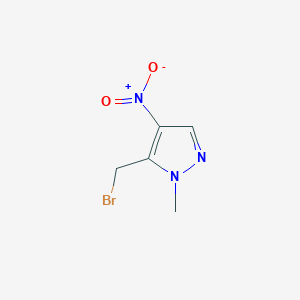![molecular formula C24H20N4O2S2 B2940823 3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-25-2](/img/structure/B2940823.png)
3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule known for its varied applications across multiple scientific disciplines. This compound is particularly interesting due to its unique structure, which includes a combination of a benzo[d]thiazole moiety and a 1,2,4-triazole ring, making it a valuable subject of study in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves the following steps:
Formation of the Benzothiazole Ring: : This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the 1,2,4-Triazole Ring: : The 1,2,4-triazole ring can be synthesized by cyclization reactions involving hydrazines and carboxylic acid derivatives.
Coupling Reactions: : The final compound can be synthesized through coupling reactions that link the benzothiazole and triazole moieties. This often involves the use of halide precursors and strong bases to promote the coupling process.
Industrial Production Methods
Industrial production typically employs similar synthetic routes but optimized for scale. This involves the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts may also be used to enhance reaction efficiency, and purification steps are scaled up to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The benzylthio group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The nitro or azo groups, if present, can be reduced to amines.
Substitution: : Various substitution reactions can be performed on the aromatic rings, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: : Typically, hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: : Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: : Reagents like halogens, sulfuric acid, or nitric acid can be employed depending on the desired substituent.
Major Products
The major products from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, each with potential unique properties and applications.
Aplicaciones Científicas De Investigación
3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has wide-ranging applications:
Chemistry: : Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: : Studied for its potential as an enzyme inhibitor, impacting various biochemical pathways.
Medicine: : Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Employed in the synthesis of advanced materials, such as polymers and resins.
Mecanismo De Acción
The compound's mechanism of action often involves the interaction with specific molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it can inhibit enzyme activity by binding to the active site or by altering the enzyme's conformation. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to its specific combination of functional groups that confer a distinctive set of properties.
List of Similar Compounds
3-((5-(benzylthio)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
3-((5-(benzylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
3-((5-(benzylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
These similar compounds share structural motifs but differ in the substituents on the aromatic rings, which can significantly alter their chemical behavior and applications.
Propiedades
IUPAC Name |
3-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c1-30-19-13-11-18(12-14-19)28-22(15-27-20-9-5-6-10-21(20)32-24(27)29)25-26-23(28)31-16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMMCOSEIVPONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2940750.png)

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)
![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)



![N-(3,4-dimethylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2940760.png)
![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2940761.png)
